molecular formula C19H22ClIN2O2 B5237987 1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

Cat. No.: B5237987
M. Wt: 472.7 g/mol
InChI Key: CCRWMUAPKCMANL-UHFFFAOYSA-M
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Description

1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is a synthetic organic compound that features a chlorophenoxy group, a benzimidazolium ion, and an iodide counterion

Mechanism of Action

The mechanism of action of this compound would likely depend on its structure and the target it interacts with. For example, many benzimidazole derivatives are known to have antifungal or anthelmintic activity, and their mechanism of action often involves inhibition of microtubule assembly .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Benzimidazole Derivative Formation: The intermediate is then reacted with 3,5,6-trimethylbenzimidazole under suitable conditions to form the benzimidazolium ion.

    Final Coupling and Iodide Addition: The benzimidazolium intermediate is coupled with the chlorophenoxyalkane, followed by the addition of iodide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions may result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(benzimidazol-3-ium-1-yl)propan-2-ol;iodide
  • 1-(4-Chlorophenoxy)-3-(3,5-dimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

Uniqueness

1-(4-Chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide is unique due to the presence of the 3,5,6-trimethylbenzimidazolium ion, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN2O2.HI/c1-13-8-18-19(9-14(13)2)22(12-21(18)3)10-16(23)11-24-17-6-4-15(20)5-7-17;/h4-9,12,16,23H,10-11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRWMUAPKCMANL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3=CC=C(C=C3)Cl)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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